molecular formula C18H14Cl2N2O2 B3584280 3-Chloro-1-(3-chlorophenyl)-4-(3,5-dimethylanilino)pyrrole-2,5-dione

3-Chloro-1-(3-chlorophenyl)-4-(3,5-dimethylanilino)pyrrole-2,5-dione

Cat. No.: B3584280
M. Wt: 361.2 g/mol
InChI Key: NHETVUIXYCHTPD-UHFFFAOYSA-N
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Description

3-Chloro-1-(3-chlorophenyl)-4-(3,5-dimethylanilino)pyrrole-2,5-dione is a synthetic organic compound with a complex structure It features a pyrrole-2,5-dione core substituted with chloro and dimethylanilino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(3-chlorophenyl)-4-(3,5-dimethylanilino)pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Core: The pyrrole core can be synthesized through a condensation reaction between a diketone and an amine.

    Substitution Reactions: The chloro and dimethylanilino groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(3-chlorophenyl)-4-(3,5-dimethylanilino)pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the chloro-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Chloro-1-(3-chlorophenyl)-4-(3,5-dimethylanilino)pyrrole-2,5-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(3-chlorophenyl)-4-(3,5-dimethylanilino)pyrrole-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1-(3-chlorophenyl)-4-anilinopyrrole-2,5-dione: Similar structure but lacks the dimethyl groups.

    3-Chloro-1-(3-chlorophenyl)-4-(4-methylanilino)pyrrole-2,5-dione: Contains a single methyl group on the aniline ring.

Uniqueness

3-Chloro-1-(3-chlorophenyl)-4-(3,5-dimethylanilino)pyrrole-2,5-dione is unique due to the presence of both chloro and dimethylanilino groups, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

3-chloro-1-(3-chlorophenyl)-4-(3,5-dimethylanilino)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O2/c1-10-6-11(2)8-13(7-10)21-16-15(20)17(23)22(18(16)24)14-5-3-4-12(19)9-14/h3-9,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHETVUIXYCHTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=C(C(=O)N(C2=O)C3=CC(=CC=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chloro-1-(3-chlorophenyl)-4-(3,5-dimethylanilino)pyrrole-2,5-dione
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3-Chloro-1-(3-chlorophenyl)-4-(3,5-dimethylanilino)pyrrole-2,5-dione
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3-Chloro-1-(3-chlorophenyl)-4-(3,5-dimethylanilino)pyrrole-2,5-dione
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3-Chloro-1-(3-chlorophenyl)-4-(3,5-dimethylanilino)pyrrole-2,5-dione
Reactant of Route 5
3-Chloro-1-(3-chlorophenyl)-4-(3,5-dimethylanilino)pyrrole-2,5-dione
Reactant of Route 6
3-Chloro-1-(3-chlorophenyl)-4-(3,5-dimethylanilino)pyrrole-2,5-dione

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